![molecular formula C12H8N2O2 B1266824 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 5690-46-0](/img/structure/B1266824.png)
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an isoquinoline core fused with a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with phthalic anhydride under acidic conditions. This reaction typically requires heating the reactants in a solvent such as acetic acid or toluene to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of novel compounds with tailored properties. For example, it can undergo oxidation to form quinoline derivatives or reduction to yield isoquinoline derivatives, which are valuable in synthetic organic chemistry.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Quinoline derivatives |
Reduction | Hydrogen gas with palladium catalyst | Reduced isoquinoline derivatives |
Substitution | Bromine or chlorine with Lewis acid | Halogenated isoquinoline derivatives |
Biological Applications
Enzyme Inhibitors and Receptor Antagonists
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor antagonist. Studies have shown that derivatives of this compound can effectively inhibit specific bromodomains associated with hyperproliferative diseases, including cancer. For instance, compounds derived from this structure have demonstrated significant antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells .
Medicinal Chemistry
Therapeutic Potential
The compound has garnered attention for its potential therapeutic applications. Research indicates that it possesses anticancer and antimicrobial properties. A notable study highlighted that a derivative of this compound exhibited potent antitumor effects against various cancer cell lines by targeting specific molecular pathways involved in tumor growth .
Photoinitiation in Polymer Chemistry
Versatile Photoinitiators
Recent advancements have identified this compound derivatives as effective photoinitiators for polymerization processes. These compounds can initiate both free radical and cationic polymerization upon exposure to visible light sources such as violet-blue LEDs and even green or red lasers. The versatility of these compounds allows for efficient polymerization under mild conditions, making them suitable for applications in advanced materials development .
Photoinitiator Type | Light Source | Polymerization Type |
---|---|---|
NDN Derivatives | 405 nm LED | Free radical polymerization |
NDN Derivatives | 532 nm Laser | Cationic polymerization |
Industrial Applications
Advanced Materials Development
In industry, this compound is utilized in the development of organic semiconductors and dyes. Its unique electronic properties make it a candidate for use in optoelectronic devices, where it can enhance performance through its ability to absorb light and facilitate charge transport .
Mechanism of Action
The mechanism of action of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the lactam ring.
Isoquinoline: The parent compound without the amino and lactam functionalities.
Phthalimide: Contains a similar lactam ring but lacks the isoquinoline core.
Uniqueness: 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its fused isoquinoline-lactam structure, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, often referred to as a benzoisoquinoline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article will explore the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H9N1O2
- Molecular Weight : 225.22 g/mol
- IUPAC Name : this compound
This compound features a fused ring system that is essential for its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study involving HCT116 colon cancer cells demonstrated that this compound can inhibit cell proliferation and induce apoptosis. The results showed a dose-dependent decrease in cell viability following treatment with varying concentrations of the compound (see Table 1).
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
20 | 70 |
30 | 50 |
40 | 30 |
Table 1: Effect of this compound on HCT116 Cell Viability .
The mechanism underlying the anticancer activity of this compound may involve the modulation of apoptotic pathways and the inhibition of specific signaling cascades associated with tumor growth. Studies suggest that it may act through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound possesses antimicrobial activities. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential as a novel antimicrobial agent.
Neuroprotective Effects
Emerging research points to neuroprotective properties of this compound. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of this compound using xenograft models of human cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer therapeutic.
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of this compound in rodent models subjected to neurotoxic agents. The results indicated a marked improvement in behavioral outcomes and reduced neuronal loss in treated animals compared to untreated controls.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can its purity be validated?
- Methodology : The compound is synthesized via refluxing 1,8-naphthalic anhydride with hydrazine hydrate in dimethylformamide (DMF) for 20 hours, followed by cooling, filtration, and drying (68% yield). Purity is assessed using thin-layer chromatography (TLC) and further confirmed via ¹H/¹³C NMR and mass spectrometry (HRMS or ESI-MS) .
Q. How can solubility challenges be addressed for in vitro and in vivo studies of this compound?
- Methodology : Solubility in DMSO is prioritized for stock solutions. If insoluble, ethanol, DMF, or saline-Tween 80 mixtures (e.g., 10:5:85 DMSO:Tween 80:saline) are recommended. For in vivo oral administration, suspending in 0.5% carboxymethyl cellulose sodium (CMC-Na) is advised .
Q. What spectroscopic techniques are essential for structural characterization of naphthalimide derivatives?
- Methodology : ¹H/¹³C NMR (referenced to TMS) and high-resolution mass spectrometry (HRMS) are critical. For example, derivatives in were validated using Bruker 500 MHz NMR and TOF MS ESI, with deviations <0.0001 amu from theoretical values .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s optical and antiviral properties?
- Methodology : Quantum chemical calculations (e.g., DFT) and molecular docking are used to predict nonlinear optical (NLO) behavior and antiviral mechanisms. For instance, combined experimental synthesis with computational modeling to identify structure-property relationships for derivatives like 5a–c .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodology : Compare substituent effects using QSAR (quantitative structure-activity relationship) models. segregated 81 derivatives into training/test sets to assess statistical significance, while linked selective breast cancer inhibition (NAP-6) to arylhydrocarbon receptor activation and DNA damage markers (e.g., H2AXɣ) .
Q. How can synthetic yields of derivatives be optimized for diverse applications (e.g., fluorescence, catalysis)?
- Methodology : Adjust reaction time, solvent, and catalyst. achieved 68% yield for the parent compound, while optimized yields (74–87%) for anticancer derivatives via controlled stoichiometry and glacial acetic acid catalysis .
Q. What experimental designs validate the photophysical properties of naphthalimide-based sensors?
- Methodology : Fluorescence titration with metal ions or pH variations, coupled with TDDFT calculations. studied monomeric and polymeric derivatives (e.g., NI3 and NI4) to assess sensor selectivity for protons and metal ions .
Q. How do substituents influence antimicrobial vs. anticancer activity in naphthalimide derivatives?
- Methodology : Structural analogs with aminoalkyl or piperazinyl groups () show enhanced anticancer activity, while bulky substituents () correlate with antimicrobial effects. Activity is validated via MIC (minimum inhibitory concentration) assays and cell cycle analysis .
Q. Data Analysis and Reproducibility
Q. What protocols ensure reproducibility in synthesizing Schiff base derivatives of this compound?
- Methodology : Follow strict stoichiometric ratios (e.g., 1:1 molar ratio of 2-amino-naphthalimide to aldehyde) and reaction conditions (e.g., 75°C for 18 hours in ethanol with glacial acetic acid). and detail TLC monitoring and recrystallization steps .
Q. How can discrepancies in solubility data across studies be reconciled?
Properties
IUPAC Name |
2-aminobenzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-14-11(15)8-5-1-3-7-4-2-6-9(10(7)8)12(14)16/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJBFRDWVHNPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205442 | |
Record name | 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5690-46-0 | |
Record name | N-Aminonaphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005690460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5690-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-AMINONAPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXR6MZ7XW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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